ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the core thiophene structure. The process typically includes:
Formation of the Thiophene Core: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of sulfur-containing reagents and catalysts.
Introduction of the Benzamido Group: This step involves the reaction of the thiophene core with benzoyl chloride derivatives in the presence of a base to form the benzamido group.
Attachment of the Dimethoxybenzoyl Group: This is done by reacting the intermediate compound with 2,5-dimethoxybenzoyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido and dimethoxybenzoyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2,4-DIMETHYLBENZOATE: A simpler ester with different functional groups.
BENZOIC ACID, 2,4-DIMETHOXY-: Shares the dimethoxybenzoyl group but lacks the thiophene and benzamido components.
ETHYL 2,4-DIHYDROXYBENZOATE: Contains a similar ester linkage but different substituents on the benzene ring.
Uniqueness
ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]-4-methyl-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO6S/c1-5-37-30(34)25-18(2)27(20-9-7-6-8-10-20)38-29(25)31-28(33)21-13-11-19(12-14-21)26(32)23-17-22(35-3)15-16-24(23)36-4/h6-17H,5H2,1-4H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRDRLCQWVWYNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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